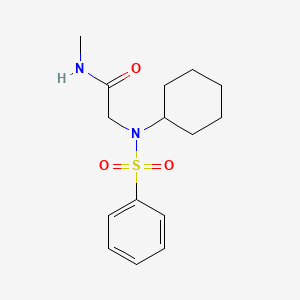

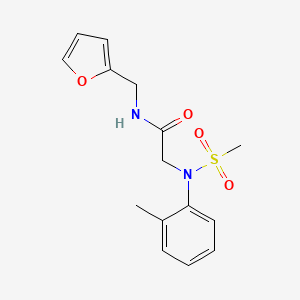

N~1~-(2-furylmethyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-furylmethyl)-N2-(2-methylphenyl)-N2-(methylsulfonyl)glycinamide is a compound that likely shares characteristics with other sulfonamide and glycinamide derivatives, known for their diverse chemical reactions and potential applications in organic synthesis and pharmaceutical development.

Synthesis Analysis

Studies have developed methods for the N-chemoselective arylsulfonylation of amino acid esters, indicating a pathway for synthesizing similar compounds through direct transformation and chemoselective reactions (Penso et al., 2003). Another relevant method involves visible-light-promoted radical (phenylsulfonyl)methylation reactions, offering a mild and efficient approach to (phenylsulfonyl)methylated compounds (Liu & Li, 2016).

Molecular Structure Analysis

The molecular structure and characterization of related compounds have been explored using various spectroscopic and theoretical methods. For example, a study on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate involved XRD, FT-IR, UV–Vis, and NMR techniques, alongside DFT calculations, to elucidate the molecular and chemical properties (Gültekin et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamide derivatives have been demonstrated in various contexts, such as the permethylation of complex carbohydrates using methylsulfinyl carbanion, highlighting potential reactivity pathways for similar compounds (Hakomori, 1964).

Physical Properties Analysis

The synthesis and characterization of polymers incorporating sulfonamide groups, such as Poly[(4-aminophenyl)sulfonyl]butanediamide, have been studied, providing insights into the hydrophilic nature, molecular weight cutoff, and salt rejection capabilities of these materials, which could inform the physical properties of similar compounds (Padaki et al., 2013).

Chemical Properties Analysis

Studies on the synthesis of cyclic N-sulfonylamidines through three-component reactions offer insights into the chemoselectivity, diastereoselectivity, and enantioselectivity of processes that might be relevant for the synthesis and analysis of N1-(2-furylmethyl)-N2-(2-methylphenyl)-N2-(methylsulfonyl)glycinamide (Yao & Lu, 2011).

properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-12-6-3-4-8-14(12)17(22(2,19)20)11-15(18)16-10-13-7-5-9-21-13/h3-9H,10-11H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDSNQSYOOEFEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6405934 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(9-anthrylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5776005.png)

![N-(3-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5776011.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5776019.png)

![3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5776026.png)

![N-[4-(cyanomethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5776028.png)